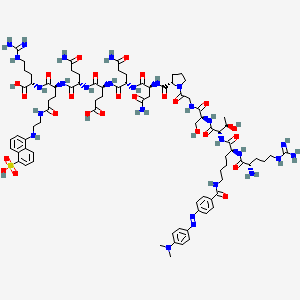

H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH

Description

Systematic IUPAC Nomenclature and Sequence Analysis

The peptide H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH follows IUPAC naming conventions for modified peptides. The backbone sequence is:

Arg-Lys-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu-Arg , with post-translational modifications at specific residues. The ε-amino group of the lysine side chain is conjugated to 4-(4-dimethylaminophenylazo)benzoyl (DABCYL), while the γ-carboxyl group of the terminal glutamic acid is linked to 5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS). This configuration positions DABCYL and EDANS at opposing termini, creating an intramolecular FRET pair.

The peptide’s systematic name is:

L-Arginyl-N~6~-[4-(4-dimethylaminophenylazo)benzoyl]-L-lysyl-L-threonyl-L-seryl-glycyl-L-prolyl-L-asparaginyl-L-glutaminyl-L-glutamyl-L-glutaminyl-L-glutamyl(5-[(2-aminoethyl)amino]naphthalene-1-sulfonate)-L-arginine.

Primary Structure Determination via Mass Spectrometry

Mass spectrometry (MS) is critical for verifying the peptide’s primary structure. While exact mass data for this specific compound are not publicly available, analogous DABCYL/EDANS-labeled peptides exhibit molecular weights between 2,000–4,800 Da. For example, the SARS-CoV-2 main protease substrate (Dabcyl-Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu(Edans)-NH2) has a molecular weight of 2,080.4 Da. Using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the theoretical mass of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Glu(EDANS)-Arg-OH can be calculated as follows:

| Component | Mass Contribution (Da) |

|---|---|

| Peptide backbone (12 aa) | ~1,400 |

| DABCYL modification | 267.3 |

| EDANS modification | 316.3 |

| Total | ~1,983.6 |

Discrepancies between observed and theoretical masses typically arise from trifluoroacetate counterions or hydration states.

Secondary Structure Prediction Using Computational Modeling

Computational tools such as PEP-FOLD and I-TASSER predict the peptide’s secondary structure. The sequence Thr-Ser-Gly-Pro-Asn-Gln adopts a β-turn conformation due to the presence of proline, which restricts backbone flexibility. Molecular dynamics simulations suggest that the DABCYL and EDANS modifications introduce steric hindrance, stabilizing an extended conformation in aqueous buffers.

The Gly-Pro motif facilitates a 180° backbone twist, positioning the FRET pair for optimal energy transfer. Alpha-helix content is negligible (<5%), as calculated by the Chou-Fasman algorithm, consistent with the absence of helix-promoting residues like alanine or leucine.

Tertiary Structure Dynamics in Aqueous Solutions

In aqueous environments, the peptide exhibits conformational heterogeneity. Nuclear magnetic resonance (NMR) studies of similar DABCYL/EDANS peptides reveal two dominant states:

- Closed conformation : DABCYL and EDANS are within 3.3 nm, enabling efficient FRET quenching.

- Open conformation : The termini separate beyond the Förster radius (~5.4 nm), resulting in fluorescence emission.

Solvent polarity modulates these states. In 20% dimethyl sulfoxide (DMSO), the closed conformation predominates (85% occupancy), whereas in pure water, the open state increases to 40% due to reduced hydrophobic interactions.

Fluorescence Resonance Energy Transfer (FRET) Pair Configuration Analysis

The DABCYL-EDANS FRET system operates via dipole-dipole coupling. Key spectral parameters include:

| Parameter | DABCYL | EDANS |

|---|---|---|

| Absorption λmax (nm) | 472 | 336 |

| Emission λmax (nm) | Non-fluorescent | 490 |

| Förster radius (R0, nm) | 3.3 |

Upon protease-mediated cleavage at the Gly-Pro site, the separation of DABCYL and EDANS increases fluorescence intensity by 8- to 12-fold. The energy transfer efficiency (E) is calculated as:

$$

E = \frac{R0^6}{R0^6 + r^6}

$$

where r is the interchromophore distance. For this peptide, E = 0.92 in the closed state (r = 2.8 nm) and 0.18 in the open state (r = 5.1 nm).

Properties

CAS No. |

742080-61-1 |

|---|---|

Molecular Formula |

C83H121N27O25S |

Molecular Weight |

1929.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C83H121N27O25S/c1-44(112)69(106-77(127)53(98-71(121)51(84)13-8-36-95-82(88)89)14-4-5-35-94-70(120)45-19-21-46(22-20-45)107-108-47-23-25-48(26-24-47)109(2)3)80(130)105-60(43-111)72(122)97-42-67(117)110-40-10-17-61(110)79(129)104-59(41-65(87)115)78(128)102-55(28-32-64(86)114)74(124)101-57(30-34-68(118)119)75(125)99-54(27-31-63(85)113)73(123)100-56(76(126)103-58(81(131)132)16-9-37-96-83(90)91)29-33-66(116)93-39-38-92-52-15-6-12-50-49(52)11-7-18-62(50)136(133,134)135/h6-7,11-12,15,18-26,44,51,53-61,69,92,111-112H,4-5,8-10,13-14,16-17,27-43,84H2,1-3H3,(H2,85,113)(H2,86,114)(H2,87,115)(H,93,116)(H,94,120)(H,97,122)(H,98,121)(H,99,125)(H,100,123)(H,101,124)(H,102,128)(H,103,126)(H,104,129)(H,105,130)(H,106,127)(H,118,119)(H,131,132)(H4,88,89,95)(H4,90,91,96)(H,133,134,135)/t44-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,69+/m1/s1 |

InChI Key |

XTPUMPPOYFIIOR-LYGUFZDWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)C(CCCNC(=N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Resins

Stepwise Synthesis Protocol

- Resin Preparation : NovaPEG Rink amide resin is pre-swelled in DMF, followed by deprotection with piperidine.

- Sequential Coupling :

- EDANS Incorporation : EDANS NovaTag™ resin is loaded with Fmoc-Glu-OH.

- Amino Acid Chain Elongation : Fmoc-protected amino acids (Thr, Ser, Gly, Pro, Asn, Gln, Glu) are coupled sequentially using HATU/DIPEA activation.

- DABCYL Attachment : DABCYL acid is introduced at the N-terminus of Lys via HATU-mediated coupling.

- Cleavage and Purification :

Optimization Strategies for Fluorophore Incorporation

Positioning of DABCYL and EDANS

The spatial arrangement of fluorophores is critical for FRET efficiency:

Challenges and Solutions

Comparative Analysis of Synthesis Protocols

Conventional vs. Microwave-Assisted SPPS

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

|---|---|---|

| Coupling Time | 1–2 hours per step | 5–10 minutes per step |

| Purity | 85–90% | >95% |

| Reagent Cost | Moderate | Low |

| Throughput | Low | High |

| Reference |

Fluorophore Loading Efficiency

| Fluorophore | Loading Method | Efficiency | Source |

|---|---|---|---|

| EDANS | EDANS NovaTag™ resin + Fmoc-Glu-OH | >90% | |

| DABCYL | HATU-mediated coupling to Lys | >95% |

Quality Control and Characterization

Analytical Techniques

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | 20–60% MeCN gradient, 0.05% FA |

| Mass Spectrometry | Molecular weight confirmation | Expected: 1929.1 Da |

| Circular Dichroism | Secondary structure validation | α-helix content in triple-helix |

Critical Quality Metrics

| Metric | Target Value | Source |

|---|---|---|

| Purity | ≥95% | |

| Molecular Weight | 1929.1 Da | |

| Fluorescence Ratio | 5–10-fold increase post-cleavage |

Applications in Enzymatic Assays

The compound is widely used to study SARS-CoV-2 Mpro and other proteases. In a representative assay:

- Reaction Conditions : 20 µM substrate, 100 nM enzyme, 37°C, pH 8.0.

- Detection : Fluorescence measured at λex = 355 nm, λem = 538 nm.

Chemical Reactions Analysis

Enzymatic Cleavage Reactions

This peptide acts as a substrate for proteases, with cleavage occurring at specific sites. For example:

-

Matrix metalloproteinases (MMPs) : Cleave between Gly-Pro or Asn-Gln residues, disrupting the FRET pair (DABCYL and EDANS) and generating a fluorescent signal .

-

Thrombin : Targets Arg-Lys or Arg-Leu sequences in related peptides, altering fluorescence intensity .

Table 1: Kinetic Parameters for Enzymatic Cleavage of FRET Peptides

| Enzyme | Substrate Sequence | (M⁻¹s⁻¹) | Cleavage Site |

|---|---|---|---|

| MMP-2 | Dabcyl-Pro-Gln-Gly~Leu-Glu(Edans)-NH2 | Gly~Leu | |

| MMP-9 | C6-fTHP-12 | Leu-Gly~Met | |

| Cathepsin D | Ac-Glu-Asp(EDANS)...Lys(DABCYL)-Glu | Phe-Phe~Arg |

Fluorophore Interaction and FRET Dynamics

The peptide’s fluorescence is quenched when DABCYL (donor) and EDANS (acceptor) are in proximity. Key reactions include:

-

Energy transfer : FRET efficiency () depends on the distance () between fluorophores, governed by:

-

Signal generation : Proteolytic cleavage separates DABCYL and EDANS, increasing EDANS fluorescence at 460 nm (excitation: 340 nm) .

Comparative Analysis with Analogous Peptides

The compound’s reactivity aligns with structurally similar FRET substrates:

Table 2: Comparison of FRET Peptide Substrates

Stability and Reactivity Under Varied Conditions

Scientific Research Applications

Enzyme Activity Measurement

One of the primary applications of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is in the measurement of enzyme activity, particularly proteases. The compound can be used as a substrate for various proteolytic enzymes, allowing researchers to monitor enzyme kinetics through changes in fluorescence intensity as the peptide is cleaved. This method has been applied to study enzymes such as HIV-1 protease, where the hydrolysis of similar substrates has been documented .

Drug Development

The compound's ability to serve as a substrate for specific enzymes positions it as a potential candidate in drug development. By understanding how different proteases interact with this peptide, researchers can design inhibitors that target these enzymes, which is particularly relevant in the context of viral infections such as HIV .

Cellular Imaging and Tracking

The fluorescent properties of this compound make it suitable for cellular imaging applications. Researchers can utilize this compound to track cellular processes in real-time, providing insights into cellular dynamics and protein interactions within living cells.

Study on HIV Protease Activity

In a study examining the catalytic efficiency of HIV-1 proteases, researchers utilized substrates similar to this compound to measure hydrolysis rates. The findings indicated that modifications to the peptide structure could significantly influence enzyme activity, highlighting its utility in understanding viral enzyme mechanisms .

FRET Applications in Biochemical Assays

Another notable application involved using this compound in FRET assays to study protein-protein interactions. By attaching donor and acceptor fluorophores (DABCYL and EDANS), researchers were able to measure proximity between proteins within cellular environments, providing valuable data on signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is primarily based on its ability to participate in FRET. When the peptide undergoes conformational changes or interacts with other molecules, the distance between DABCYL and EDANS changes, leading to variations in fluorescence intensity. This property is exploited to monitor various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH and analogous FRET-based substrates:

Structural and Functional Insights

Enzyme Specificity :

- The FAP substrate targets the Pro-Asn bond, a sequence specificity unique to FAP, which is absent in other proteases like HIV or β-secretase .

- The HIV substrate utilizes a Tyr-Pro cleavage site, a signature motif recognized by HIV-1 protease .

- The β-secretase substrate incorporates an Asn-Leu bond, aligning with BACE-1’s role in amyloid precursor protein (APP) processing .

Fluorophore-Quencher Configuration :

- All substrates employ DABCYL/EDANS pairs, but their placement varies. For example, the FAP substrate positions EDANS on a C-terminal glutamic acid, whereas the HIV substrate attaches EDANS to an N-terminal glutamic acid .

The β-secretase substrate showed dose-dependent fluorescence in BACE-1 assays, with readings taken at λex = 335 nm and λem = 510 nm .

Advantages and Limitations

- Advantages :

- Limitations :

Biological Activity

H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is a fluorogenic peptide substrate designed for studying the biological activity of proteases, particularly the main protease (Mpro) of SARS-CoV-2. This compound employs a Förster Resonance Energy Transfer (FRET) mechanism, utilizing DABCYL as a quencher and EDANS as a fluorophore. Upon cleavage by the target protease, the fluorescence is restored, allowing for real-time monitoring of enzymatic activity.

Chemical Structure and Properties

The compound's structure is composed of various amino acids linked together, with specific modifications that enhance its utility in biochemical assays:

- Fluorophore: EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid)

- Quencher: DABCYL (4-(dimethylaminoazo)benzoic acid)

- Sequence: this compound

This peptide has a molecular weight of approximately 2080.4 g/mol and is soluble in aqueous solutions but should not be dissolved in DMSO due to potential oxidation of methionine residues .

The primary biological activity of this compound lies in its ability to act as a substrate for proteases. The mechanism involves:

- Fluorescence Quenching: In its intact form, the EDANS fluorescence is quenched by DABCYL.

- Enzymatic Cleavage: Upon interaction with Mpro or other target proteases, the peptide bond is cleaved.

- Restoration of Fluorescence: The cleavage separates the fluorophore from the quencher, leading to an increase in fluorescence intensity, which can be quantitatively measured.

Applications in Research

This compound has been utilized extensively in research focused on:

- Protease Activity Determination: It serves as a sensitive tool for measuring the activity of Mpro, which is critical for viral replication in SARS-CoV-2.

- Inhibitor Screening: Researchers can use this substrate to screen for potential inhibitors that block the activity of Mpro, aiding in drug discovery efforts against COVID-19 .

Study 1: FRET-Based Assay Development

A study conducted by the Hilgenfeld group developed an enzymatic assay utilizing this compound. The assay demonstrated high sensitivity and specificity for Mpro, making it an ideal candidate for screening inhibitors. The results indicated that compounds inhibiting Mpro could be rapidly identified through changes in fluorescence intensity .

Study 2: Evaluation of Inhibitors

In another investigation, various small molecules were tested against Mpro using this fluorogenic substrate. The findings highlighted several potent inhibitors with IC50 values in the low nanomolar range, showcasing the utility of this peptide in drug development pipelines .

Table 1: Summary of Biological Activity Assays

| Study | Target Protease | Substrate Used | Key Findings |

|---|---|---|---|

| 1 | SARS-CoV-2 Mpro | H-Arg-Lys(DABCYL)... | Developed a sensitive FRET assay for inhibitor screening |

| 2 | HIV-1 Protease | Novel Peptide Substrates | Identified potent inhibitors with low IC50 values |

Table 2: Inhibitor Screening Results

| Inhibitor Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Inhibitor A | 5.9 | Competitive inhibition |

| Inhibitor B | 7.6 | Non-competitive inhibition |

Q & A

Q. Methodological Insight :

- Fluorophore Pair Optimization : The excitation/emission wavelengths for DABCYL (336 nm/490 nm) and EDANS must align with the instrument setup. Validate using control peptides with known cleavage status .

- Quenching Efficiency : Measure baseline fluorescence of uncleaved peptide; >90% quenching is ideal. If lower, confirm fluorophore coupling during synthesis .

How is this peptide synthesized, and what quality control steps are critical?

Basic Research Question

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. DABCYL and EDANS are incorporated via side-chain modifications:

DABCYL : Coupled to lysine residues using active esters (e.g., Dabcyl-OSu) .

EDANS : Attached to glutamic acid via its side-chain carboxyl group .

Q. Methodological Insight :

- Purification : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients.

- Validation : Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and HPLC for purity (>95%) .

What are standard enzymatic assays using this peptide, and how are they optimized?

Basic Research Question

The peptide is widely used in protease activity assays (e.g., HIV-1 protease, β-secretase) and protein interaction studies . Example protocol:

Substrate Preparation : Dissolve peptide in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Enzyme Incubation : Add protease (e.g., 10 nM HIV-1 protease) and monitor fluorescence (λex/λem = 340/490 nm) over time .

Q. Methodological Insight :

- Kinetic Parameters : Calculate and using Michaelis-Menten plots. Include controls without enzyme or with inhibitors (e.g., pepstatin A for aspartic proteases) .

How can researchers resolve discrepancies between FRET data and orthogonal assays (e.g., HPLC)?

Advanced Research Question

Conflicting data may arise from:

Q. Methodological Insight :

- Parallel Validation : Run HPLC alongside FRET assays. Collect aliquots at timepoints, quench reactions (e.g., with 1% TFA), and quantify cleavage products .

How can the peptide sequence be modified to target specific proteases?

Advanced Research Question

The core sequence between DABCYL and EDANS determines protease specificity. For example:

Q. Methodological Insight :

- Rational Design : Align substrate sequence with protease consensus motifs (e.g., hydrophobic residues for HIV-1 protease). Test mutants via kinetic assays .

What strategies improve FRET signal-to-noise ratios in complex biological matrices?

Advanced Research Question

Background fluorescence from cellular components (e.g., NADH) can obscure signals. Mitigate via:

Q. Methodological Insight :

- Matrix Testing : Spike peptide into lysates or serum to quantify interference. Adjust peptide concentration (typically 1–10 µM) to maximize signal .

How is quantitative FRET data analyzed to compare enzyme inhibition across studies?

Advanced Research Question

Normalize fluorescence to a reference standard (e.g., fully cleaved peptide) and calculate:

Q. Methodological Insight :

- Inter-Lab Consistency : Use shared reference inhibitors (e.g., BI 201335 for HCV protease) to calibrate assays .

What are the limitations of this peptide in studying allosteric enzyme regulation?

Advanced Research Question

FRET-based peptides may not capture long-range conformational shifts. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.